An In-depth Technical Guide to 3-hydroxy-4-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 3-hydroxy-4-(trifluoromethyl)benzoic acid
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties.[1][2] Its high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's membrane permeability, binding affinity, and pharmacokinetic profile.[3] This guide provides a comprehensive technical overview of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a versatile trifunctional chemical intermediate. Possessing a carboxylic acid, a phenolic hydroxyl, and a trifluoromethyl group on an aromatic scaffold, this compound represents a valuable building block for creating complex molecular architectures in drug discovery and advanced materials development.
Section 1: Compound Identification and Core Properties
Precise identification is critical for ensuring the reproducibility of experimental results. The fundamental identifiers and physicochemical properties of 3-hydroxy-4-(trifluoromethyl)benzoic acid are summarized below. While experimental data for this specific isomer is not widely published, predicted values and data from closely related isomers provide a reliable foundation for its characterization.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-hydroxy-4-(trifluoromethyl)benzoic acid | PubChemLite[4] |
| CAS Number | Not assigned/found | - |
| Molecular Formula | C₈H₅F₃O₃ | PubChemLite[4] |
| Molecular Weight | 206.12 g/mol | PubChem[5] |
| Monoisotopic Mass | 206.01907 Da | PubChemLite[4] |
| InChIKey | ZZSMIPAVTZJPHQ-UHFFFAOYSA-N | PubChemLite[4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | PubChemLite[4] |
Table 2: Physicochemical Properties
| Property | Value | Notes and Supporting Data |
|---|---|---|
| Melting Point | 174-179 °C (Predicted Range) | Based on the isomer 3-Fluoro-4-(trifluoromethyl)benzoic acid.[6] The melting point of the related 4-Fluoro-3-hydroxybenzoic acid is 214-218 °C.[7] |
| pKa | ~3.5 - 4.0 (Predicted) | The electron-withdrawing -CF₃ group increases acidity compared to benzoic acid (pKa 4.20).[8] For comparison, 3-Fluorobenzoic acid has a pKa of 3.86.[9] The strongly withdrawing -CF3 and -COOH groups are expected to lower the pKa of the phenolic proton significantly from that of phenol (~10). |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | Based on solubility data for isomers like 4-(Trifluoromethyl)benzoic acid and 4-Hydroxy-2-(trifluoromethyl)benzoic acid.[10][11] |
| XlogP | 2.0 (Predicted) | This value indicates moderate lipophilicity, a key parameter in drug design.[4] |
Section 2: Spectroscopic and Analytical Characterization
The trifunctional nature of this molecule gives rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electronic effects of the three different substituents. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet, typically downfield (>10 ppm), will correspond to the carboxylic acid proton. Another broad singlet will appear for the phenolic hydroxyl proton, with its chemical shift being solvent-dependent. For comparison, the aromatic protons of 3-(trifluoromethyl)benzoic acid appear between 7.6 and 8.4 ppm.[12]
-
¹³C NMR: The spectrum will display eight unique carbon signals. The carboxyl carbon will be significantly downfield (~165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
-
¹⁹F NMR: A single, sharp signal is expected for the -CF₃ group, providing a clear and sensitive handle for analysis.[13]
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for confirming the presence of the key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[14] This will overlap with the phenolic O-H stretch.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[14]
-
C-F Stretches: Strong, characteristic absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹, confirm the presence of the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: The expected nominal mass for the molecular ion [M]⁺ is m/z 206.
-
High-Resolution MS (HRMS): The predicted monoisotopic mass for [M-H]⁻ is 205.01179 and for [M+H]⁺ is 207.02635, allowing for unambiguous formula determination.[4]
-
Fragmentation: Common fragmentation pathways include the loss of H₂O (water), CO (carbon monoxide), and COOH (carboxyl group). The loss of the carboxyl group would lead to a significant fragment at m/z 161. Data from the related 3-(trifluoromethyl)benzoic acid shows major fragments at m/z 173 ([M-OH]⁺) and 145 ([M-COOH]⁺).[15]
Section 3: Synthesis and Chemical Reactivity
Plausible Synthetic Pathways
While specific literature on the synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid is scarce, established organometallic and aromatic chemistry principles suggest several viable routes. A common strategy involves the modification of a more readily available precursor. One logical approach is the demethylation of 3-hydroxy-4-(trifluoromethyl)anisole, or the carboxylation of 2-(trifluoromethyl)phenol. A more robust industrial method might involve multi-step synthesis starting from a halogenated benzotrifluoride. For instance, a synthetic route analogous to that for 3-hydroxy-4-fluorobenzoic acid involves the Kolbe-Schmitt carboxylation of the corresponding phenol.[16][17]
Caption: A plausible synthetic route via demethylation of a methoxy precursor.[18]
Chemical Reactivity Profile
The molecule's reactivity is governed by the interplay of its three functional groups.
-
Carboxylic Acid (-COOH): This group is the primary center for nucleophilic acyl substitution. It readily undergoes esterification with alcohols under acidic catalysis and forms amides with amines, often activated by coupling reagents (e.g., DCC, EDC).
-
Phenolic Hydroxyl (-OH): The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to form esters.
-
Aromatic Ring: The reactivity of the ring towards electrophilic aromatic substitution (EAS) is complex. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxylic acid and trifluoromethyl groups are both deactivating, meta-directors.[19][20] The positions ortho and para to the hydroxyl group (positions 2 and 5) are the most activated sites for substitution reactions like halogenation or nitration. However, the strong deactivating effect of the adjacent -CF₃ group at position 4 and the -COOH group at position 1 will significantly reduce the overall ring reactivity.
Section 4: Applications in Research and Development
3-hydroxy-4-(trifluoromethyl)benzoic acid is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger molecules, imparting the desirable properties of the -CF₃ group.[1]
-
Pharmaceutical Drug Design: This scaffold is ideal for synthesizing novel active pharmaceutical ingredients (APIs). The carboxylic acid can serve as a handle for forming amide or ester linkages to other pharmacophores, while the phenolic hydroxyl can act as a hydrogen bond donor or be modified to tune solubility and binding. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for developing orally bioavailable drugs.[3] Isomers and related structures are used as intermediates for antitubercular agents and liquid crystals.[21]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs found in this molecule are valuable in the design of new pesticides and herbicides, where metabolic stability and target affinity are paramount.
-
Materials Science: As a trifunctional monomer, it can be used in the synthesis of specialty polymers, such as polyesters and polyamides. The rigidity of the aromatic ring and the properties imparted by the fluorination can lead to materials with high thermal stability, specific optical properties, or chemical resistance.[21]
Caption: Use as a building block in a typical amide coupling reaction for API synthesis.
Section 5: Safety, Handling, and Storage
As a professional scientist, adherence to strict safety protocols is non-negotiable. While specific toxicological data for this isomer is not available, data from structurally similar compounds should be used to guide handling procedures.
-
Hazard Identification: Based on isomers like 4-hydroxy-2-(trifluoromethyl)benzoic acid, this compound should be treated as an irritant.[22]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[10]
Section 6: Example Experimental Protocol: Fischer Esterification
This protocol details the synthesis of the methyl ester, a common derivatization, and illustrates the causality behind each step.
Objective: To synthesize Methyl 3-hydroxy-4-(trifluoromethyl)benzoate.
Materials:
-
3-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, serves as reactant and solvent)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-(trifluoromethyl)benzoic acid.
-
Rationale: A standard setup for heating a reaction to reflux safely.
-
-
Reagent Addition: Add a large excess of anhydrous methanol. While stirring, slowly add the catalytic amount of concentrated sulfuric acid.
-
Rationale: Methanol serves as both the solvent and the nucleophile. Using it in excess drives the equilibrium towards the product side (Le Châtelier's principle). Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by methanol.
-
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution.
-
Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted benzoic acid, converting it to its water-soluble sodium salt. This is an exothermic process and must be done carefully to control CO₂ evolution (effervescence).
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Rationale: The desired ester product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and the sodium salt of the unreacted acid remain in the aqueous layer.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Rationale: The water wash removes any residual water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Rationale: MgSO₄ is a fast and efficient drying agent that removes trace water.
-
-
Solvent Removal: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude product.
-
Rationale: This isolates the non-volatile product from the volatile solvent.
-
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization to obtain the pure methyl ester.
-
Rationale: Purification removes any side products or starting materials, ensuring the final product meets the required purity specifications for further use.
-
Caption: Standard experimental workflow for Fischer Esterification.
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